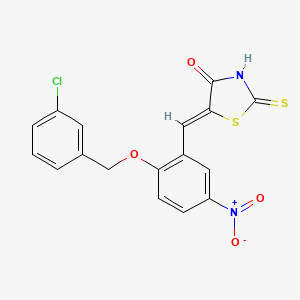

(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[2-[(3-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4S2/c18-12-3-1-2-10(6-12)9-24-14-5-4-13(20(22)23)7-11(14)8-15-16(21)19-17(25)26-15/h1-8H,9H2,(H,19,21,25)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYTNNQGCQAFW-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.

Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Formation of the Benzylidene Moiety: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

Etherification: The final step involves the etherification of the benzylidene derivative with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The thioxothiazolidinone ring can undergo reduction to form thiazolidine derivatives.

Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Amino derivatives: Formed from the reduction of the nitro group.

Thiazolidine derivatives: Resulting from the reduction of the thioxothiazolidinone ring.

Substituted ethers: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : Thiazolidin-4-one derivatives have shown efficacy in inhibiting several key enzymes involved in cancer progression, such as protein tyrosine kinases and carbonic anhydrases. The inhibition of these enzymes can disrupt cellular signaling pathways critical for tumor growth and metastasis .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels that supply tumors). For instance, the inhibition of tubulin polymerization leads to mitotic arrest and subsequent cell death .

Case Study: In Vitro Anticancer Efficacy

A study demonstrated that thiazolidin-4-one derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's structure was optimized to enhance its potency, with some derivatives showing IC50 values in the micromolar range .

Enzyme Inhibition

Beyond anticancer applications, (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one has been investigated for its role as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Recent studies have highlighted the potential of thiazolidin-4-one derivatives to inhibit acetylcholinesterase and butyrylcholinesterase. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Case Study: AChE Inhibitors

Research showed that modifications to the thiazolidinone scaffold resulted in potent inhibitors of acetylcholinesterase, with some compounds achieving significant inhibition comparable to established drugs .

Antioxidant Properties

Thiazolidin-4-one derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress:

- Mechanism : The antioxidant activity is believed to stem from the presence of certain functional groups that can donate electrons to neutralize free radicals .

Case Study: Antioxidant Activity Assessment

In vitro studies demonstrated that specific analogs of thiazolidin-4-one significantly reduced ROS levels in cellular models, suggesting their potential use in preventing oxidative damage associated with chronic diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components. Additionally, the thiazolidinone core can interact with enzymes and proteins, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- (Z)-5-(2-((3-chlorobenzyl)oxy)-4-nitrobenzylidene)-2-thioxothiazolidin-4-one

- (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

The unique combination of a nitro group, chlorobenzyl ether moiety, and thiazolidinone core in this compound sets it apart from similar compounds. This structure confers distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

(Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that includes a thiazolidinone core, a nitro group, and a chlorobenzyl ether moiety. Thiazolidinone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Structural Characteristics

The structural formula of the compound is as follows:

- Molecular Formula : C₁₈H₁₄ClN₂O₄S

- Molecular Weight : 396.83 g/mol

This compound belongs to a class of molecules known as rhodanine derivatives, which have been extensively studied for various biological activities.

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For example, compounds similar to this compound have shown the ability to reduce reactive oxygen species (ROS) and exhibit radical scavenging activities. This suggests potential applications in treating oxidative stress-related conditions .

Tyrosinase Inhibition

One of the notable biological activities of this compound is its inhibition of mushroom tyrosinase, an enzyme crucial in melanin production. Studies have demonstrated that analogs of thiazolidinones can effectively inhibit tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders. For instance, certain analogs have shown IC₅₀ values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

Antibacterial Activity

Thiazolidinone derivatives have also been reported to possess antibacterial properties. For example, compounds structurally related to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The presence of chlorine substitution on the phenyl group has been noted to enhance antibacterial activity .

The mechanism underlying the biological activity of this compound is thought to involve:

- Nitro Group Interaction : Nitro groups can enhance molecular interactions with biological targets, potentially increasing efficacy.

- Chlorinated Benzyl Ring Influence : Chlorine substitution may affect the absorption and metabolism of the compound, influencing its overall bioactivity .

Case Studies

In a recent study involving various thiazolidinone derivatives, compounds similar to this compound were tested for their cytotoxic effects on B16F10 murine melanoma cells. The results indicated that while some analogs exhibited potent tyrosinase inhibitory activity without significant cytotoxicity at concentrations ≤20 µM, others showed concentration-dependent cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-(2-((3-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 2-((3-chlorobenzyl)oxy)-5-nitrobenzaldehyde and 2-thioxothiazolidin-4-one. Key parameters include:

- Base selection : NaOH or KOH (1–2 equivalents) in ethanol/methanol under reflux (6–8 hours) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Purification : Recrystallization from DMF-acetic acid or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing the Z-isomer configuration of this compound?

- Methodological Answer :

- NMR : The Z-configuration is confirmed by NOESY correlations between the benzylidene proton (δ 7.8–8.2 ppm) and the thiazolidinone ring protons .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-O-C ether), and 1150–1170 cm⁻¹ (C=S) validate functional groups .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 461.02) .

Q. How can researchers screen this compound for antimicrobial activity, and what controls are necessary?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Test concentrations: 1–256 µg/mL .

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls, and DMSO (solvent) as a negative control .

- Data Interpretation : MIC values ≤32 µg/mL indicate significant activity; compare with structurally similar rhodanine derivatives (e.g., 5-(4-fluorobenzylidene) analogs) .

Advanced Research Questions

Q. How do substituents on the benzylidene and nitro groups influence the compound’s anticancer activity?

- Methodological Answer :

- SAR Studies : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups. The nitro group at position 5 can be substituted with cyano or amine to modulate redox activity .

- Biological Testing : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa). Compounds with 3-chloro and nitro groups show IC₅₀ values <10 µM due to enhanced ROS generation .

- Contradiction Analysis : Discrepancies in activity (e.g., low potency in A549 cells) may arise from differential expression of oxidative stress response genes (e.g., NRF2) .

Q. What strategies can identify the molecular targets of this compound in cancer cells?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on epoxy-activated sepharose; incubate with cell lysates. Mass spectrometry identifies bound proteins (e.g., hemoglobin subunits or c-Myc) .

- SPR Analysis : Measure binding kinetics to recombinant proteins (e.g., c-Myc, KD ~5–10 µM) .

- Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., c-Myc) validates functional relevance in apoptosis assays .

Q. How can computational modeling predict the compound’s interaction with DNA polymerase or other enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to DNA polymerase β. The thioxothiazolidinone ring forms hydrogen bonds with Arg183 and Lys60, while the nitro group stabilizes the complex via π-π stacking .

- MD Simulations : Simulate binding stability (20 ns trajectories) in GROMACS; RMSD <2 Å indicates stable interactions .

- Validation : Compare with experimental inhibition data (e.g., IC₅₀ for polymerase inhibition) .

Q. How should researchers address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer :

- Contextual Factors : Pro-oxidant effects dominate at high concentrations (>50 µM) due to ROS overproduction, while low concentrations (<10 µM) activate Nrf2-mediated antioxidant pathways .

- Assay Conditions : Measure ROS (DCFH-DA assay) under varying O₂ levels; hypoxia favors antioxidant activity .

- Cell-Type Specificity : Test in primary vs. cancer cells; primary cells may lack adaptive redox mechanisms, leading to divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.